4.3-Fold Improvement in FP Competitive IC₅₀ Over the Parent Fragment F408
Spire2-FMN2 interaction-IN-1 (Compound 13) inhibits the Spire2 KIND2–FSI peptide interaction with an IC₅₀ of 62 µM, representing a 4.3-fold potency improvement over its direct precursor F408 (IC₅₀ = 268 µM) in the same fluorescence polarization (FP) competitive assay [1].
| Evidence Dimension | Inhibitory potency (IC₅₀) against Spire2 KIND2–FSI interaction |
|---|---|
| Target Compound Data | IC₅₀ = 62 µM |
| Comparator Or Baseline | F408 (parent fragment, 7-Cl): IC₅₀ = 268 µM |
| Quantified Difference | 4.3-fold improvement in IC₅₀ (62 vs 268 µM) |
| Conditions | FP competitive assay using FITC-labeled 23-mer FSI peptide (FITC-Ahx-GKSLYKIKPRHDSGIKAKISMKT-OH), dose-response format 2.44–2500 µM, 5% DMSO, recombinant KIND2 (18–207 aa) |
Why This Matters
A 4.3-fold potency gain over the parent fragment directly translates to higher assay sensitivity and lower compound consumption per experiment, making it the most advanced fragment in this chemical series for probe development.
- [1] Kitel R, et al. J Med Chem. 2023;66(23):15715-15727. Table 2, Figure 1C. View Source
